

Pharmacological Profile of the IDH1/2 Inhibitor Crelosidenib (LY3410738): A Technical Guide

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Compound of Interest

Compound Name: *Crelosidenib*

Cat. No.: *B10856147*

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Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α -KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic gain-of-function mutations occur in the genes encoding the cytosolic (IDH1) and mitochondrial (IDH2) isoforms.[1][2] These mutations, most commonly affecting the R132 residue in IDH1, confer a neomorphic enzymatic activity: the NADPH-dependent reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

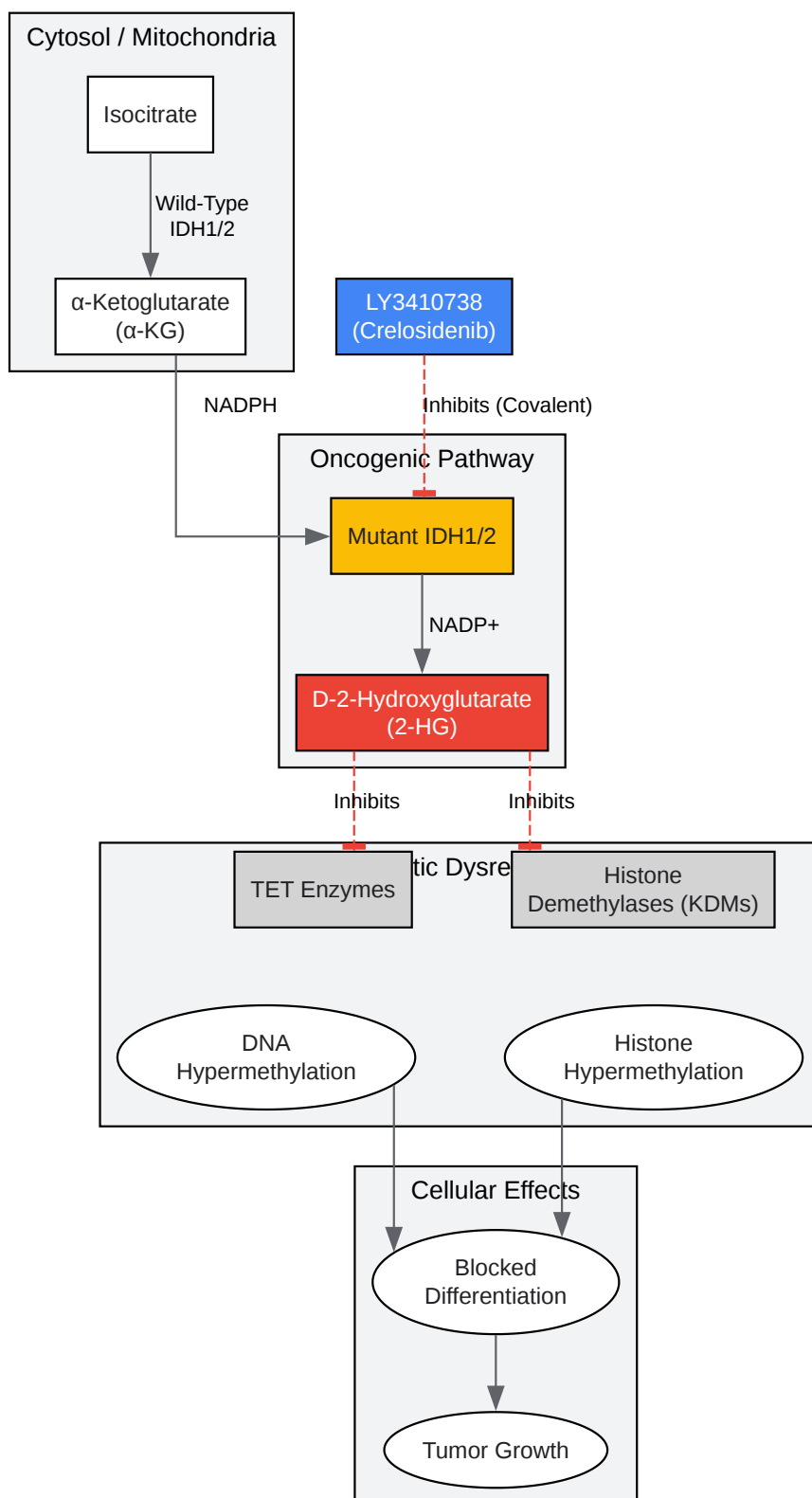
The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

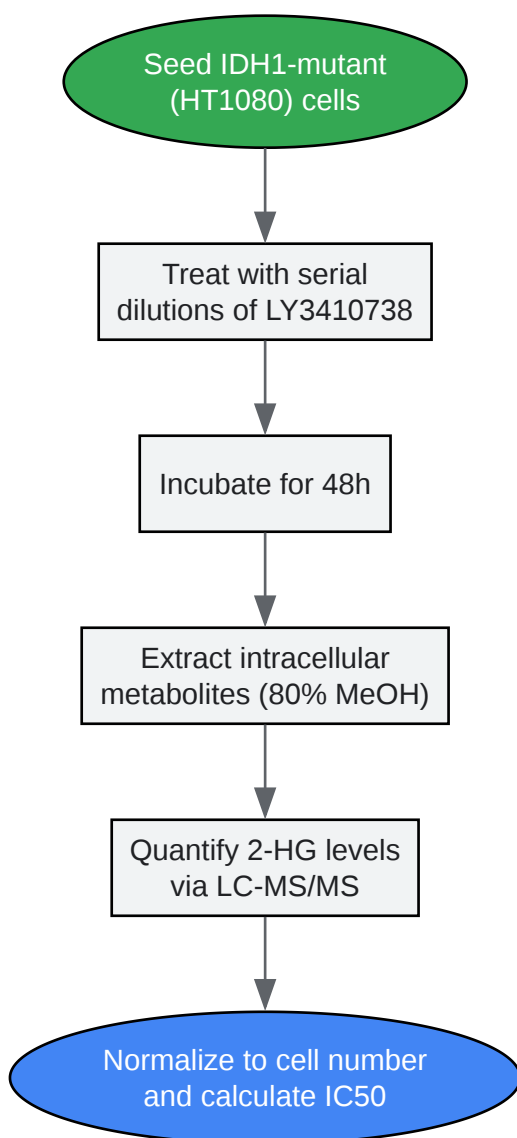
Crelosidenib (LY3410738) is an oral, brain-penetrant, dual inhibitor of mutated IDH1 and IDH2 enzymes. It was specifically designed as a next-generation agent to overcome resistance mechanisms observed with prior IDH1 inhibitors. Its unique covalent binding mechanism and novel binding site distinguish it from other inhibitors, offering potent and durable suppression of the oncometabolite 2-HG.

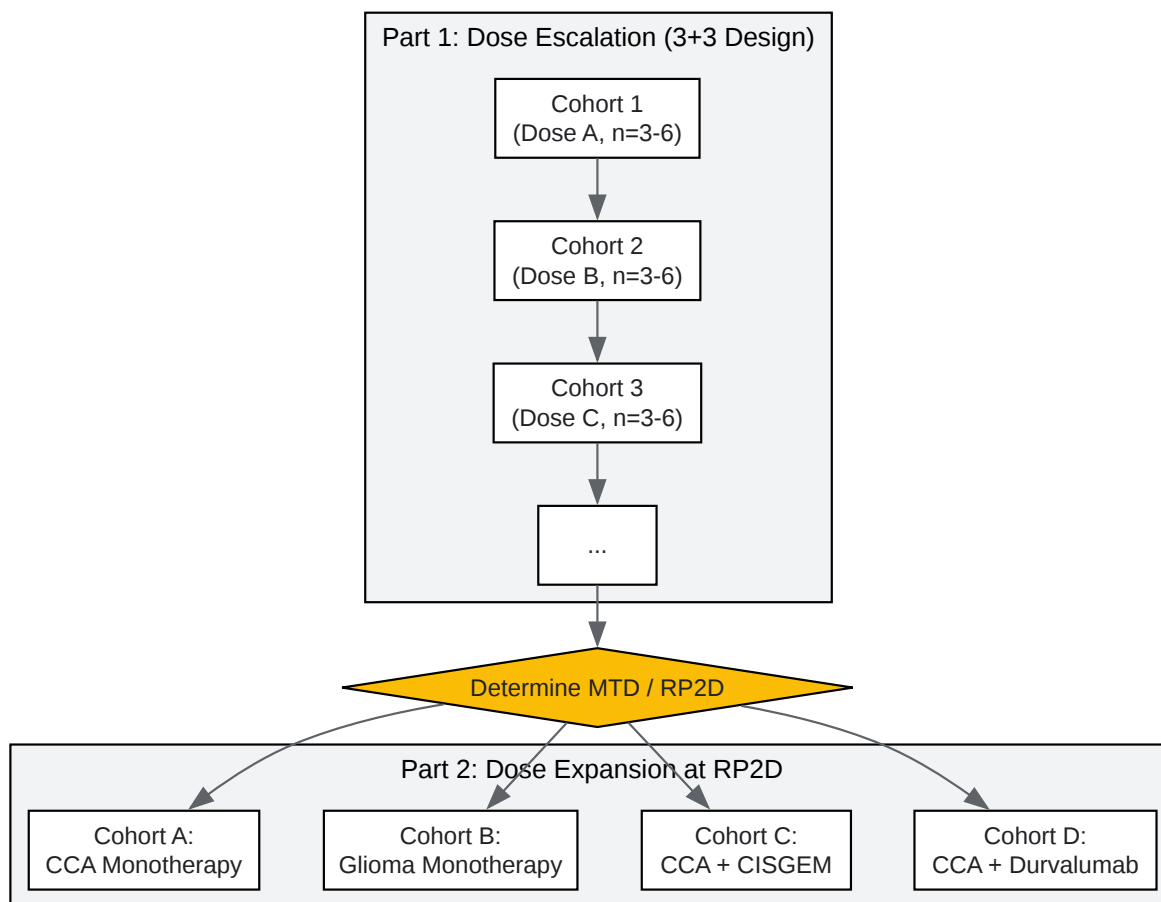
Mechanism of Action

LY3410738 functions as a potent and selective covalent inhibitor. Its mechanism involves modifying a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent interaction leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity.

A key feature of LY3410738 is that its binding site is located outside the dimer interface of the enzyme. This is significant because secondary resistance mutations can arise in the dimer interface, and LY3410738's mechanism allows it to retain activity against such mutations. By potently inhibiting the conversion of α -KG to 2-HG, LY3410738 leads to a rapid and sustained decrease in the oncometabolite's levels in tumor cells, without affecting the endogenous levels of α -KG. This restores normal epigenetic regulation and promotes the differentiation of cancer cells.







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